Product packaging for Mannitol hexanitrate(Cat. No.:CAS No. 15825-70-4)

Mannitol hexanitrate

Cat. No.: B096494
CAS No.: 15825-70-4
M. Wt: 452.16 g/mol
InChI Key: DGMJZELBSFOPHH-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Polyol Nitrate (B79036) Esters as Energetic Materials

Prominent examples of polyol nitrate esters include nitroglycerin (NG), pentaerythritol (B129877) tetranitrate (PETN), and ethylene (B1197577) glycol dinitrate (EGDN). huji.ac.il These materials have found extensive use in dynamite formulations, smokeless powders, and as components in military and commercial explosives. huji.ac.ilresearchgate.net The energetic properties of these esters are derived from the large volume of gases produced upon their rapid decomposition.

The synthesis of polyol nitrate esters typically involves reacting the polyol with a mixture of nitric and sulfuric acids. ontosight.ai This process, known as nitration, is highly exothermic and requires careful temperature control to ensure the desired level of nitration and to prevent unwanted side reactions or decomposition. ontosight.ai The characteristics of the resulting energetic material, such as stability, nitrogen content, and energetic performance, can be tailored by adjusting the composition of the acid mixture and other reaction conditions. researchgate.net

In recent years, there has been growing interest in producing these materials on a larger and more efficient scale, driven in part by advances in bioengineering that have made the precursor sugar alcohols more readily available. huji.ac.il Research also focuses on developing safer and more efficient production methods, such as continuous flow processes in microreactors, to mitigate the safety challenges associated with traditional nitration reactions. researchgate.net

Historical Context of Mannitol (B672) Hexanitrate in Energetic Chemistry

Mannitol hexanitrate (MHN), also known as nitromannite, was first synthesized in 1847 by the Italian chemist Ascanio Sobrero, who had discovered nitroglycerin the previous year. huji.ac.il Initially, Sobrero was more intrigued by the potential of MHN because it was a solid at room temperature, unlike the liquid nitroglycerin. huji.ac.il However, his interest diminished after an accidental explosion of a significant quantity of MHN in his laboratory. huji.ac.il

Despite this early setback, MHN found use as a secondary explosive. wikipedia.orgtaylorandfrancis.com It was utilized in detonators and even in explosive rivet compositions during World War II before being superseded by more stable compounds. huji.ac.il Its high sensitivity to shock and friction, particularly at elevated temperatures, has been a significant factor limiting its widespread military application. wikipedia.orgsciencemadness.org At temperatures above 75°C, its sensitivity is even greater than that of nitroglycerin. wikipedia.orgtaylorandfrancis.com

Historically, MHN was also recognized for its vasodilatory properties and was used in medicine for the treatment of conditions like angina pectoris. huji.ac.ilontosight.ai However, for pharmaceutical applications, it is always mixed with a large proportion of a carbohydrate substance to render it non-explosive. drugfuture.com

The study of this compound and its isomer, sorbitol hexanitrate (SHN), has provided valuable insights into the relationship between stereochemistry and the physical and chemical properties of energetic materials. uri.edu While both are hexanitrates of sugar alcohols, their different spatial arrangements result in distinct properties, with MHN being a more stable solid than SHN. huji.ac.iluri.edu Ongoing research continues to explore the thermal stability, decomposition mechanisms, and potential for creating co-crystals of MHN to modify its sensitivity and performance. huji.ac.ilresearchgate.netbibliotekanauki.pl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N6O18 B096494 Mannitol hexanitrate CAS No. 15825-70-4

Properties

IUPAC Name

[(2R,3R,4R,5R)-1,2,4,5,6-pentanitrooxyhexan-3-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O18/c13-7(14)25-1-3(27-9(17)18)5(29-11(21)22)6(30-12(23)24)4(28-10(19)20)2-26-8(15)16/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMJZELBSFOPHH-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065953
Record name D-Mannitol, hexanitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Explodes
Record name Mannitol hexanitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in alcohol, acetone, ether, Very soluble in benzene, Insoluble in water
Record name Mannitol hexanitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.8 g/cu cm at 20 °C
Record name Mannitol hexanitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals, Long needles in regular clusters from alcohol

CAS No.

15825-70-4
Record name Mannitol hexanitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15825-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mannitol hexanitrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015825704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Mannitol, 1,2,3,4,5,6-hexanitrate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Mannitol, hexanitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mannitol hexanitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANNITOL HEXANITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99AU28W1G9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mannitol hexanitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

107 °C
Record name Mannitol hexanitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Reaction Mechanisms

Nitration of Mannitol (B672): Reaction Pathways and Conditions

The successful nitration of mannitol to its hexanitrate derivative is highly dependent on the chosen synthetic route and the precise control of reaction parameters.

The most common method for synthesizing mannitol hexanitrate involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. ontosight.ai This highly exothermic reaction necessitates careful temperature control to prevent decomposition and the formation of unwanted byproducts.

The general procedure involves chilling fuming nitric acid (90-100%) to sub-zero temperatures, often in an ice bath. huji.ac.il Mannitol is then added incrementally to the cooled acid, ensuring the temperature remains below 10°C to avoid localized overheating. huji.ac.il Following the addition of mannitol, concentrated sulfuric acid (96-98%) is introduced dropwise. huji.ac.il Sulfuric acid serves a dual role as a catalyst and a dehydrating agent, promoting the formation of the active nitrating species, the nitronium ion (NO₂⁺). A molar excess of nitric acid is crucial to drive the reaction towards complete nitration of all six hydroxyl groups on the mannitol molecule. The reaction mixture, which often becomes a thick slurry, is stirred for a period, typically around an hour, before being quenched by pouring it onto ice water. huji.ac.il This causes the crude this compound to precipitate out of the solution as a solid. huji.ac.il

Table 1: Critical Parameters in Mixed Acid Nitration of Mannitol

ParameterImportanceTypical Conditions
TemperaturePrevents decomposition and side reactions< 10-15°C
Reagent ConcentrationEnsures complete nitrationFuming HNO₃ (90-100%), H₂SO₄ (96-98%)
Molar RatioDrives reaction to completionMolar excess of nitric acid
StirringEnsures homogeneity and prevents hotspotsContinuous and efficient

This table summarizes the key reaction conditions for the mixed acid nitration of mannitol based on established protocols. huji.ac.il

An alternative approach to the synthesis of this compound utilizes acetyl nitrate (B79036) as the nitrating agent. This method is often considered to offer a reduced risk of thermal degradation compared to mixed acid nitration. Acetyl nitrate is typically generated in situ by reacting acetic anhydride (B1165640) with fuming nitric acid. huji.ac.il

The process begins by cooling a mixture of acetic acid and acetic anhydride to 0°C. huji.ac.il White fuming nitric acid is then added dropwise while maintaining the temperature below 10°C. huji.ac.il After a period of stirring to allow for the formation of acetyl nitrate, mannitol is introduced to the reaction mixture. The reaction is then allowed to proceed, often with an initial period at 0°C followed by stirring at room temperature for several hours. huji.ac.il Similar to the mixed acid method, the reaction is quenched in ice water to precipitate the this compound product. While this method can offer higher reproducibility, it may result in lower yields and purity compared to the mixed acid protocol.

The key electrophile in the nitration of polyols like mannitol is the nitronium ion (NO₂⁺). sciencemadness.orggoogle.com In mixed acid nitration, the formation of the nitronium ion is facilitated by the strong dehydrating action of sulfuric acid. vedantu.com Nitric acid is protonated by the stronger sulfuric acid, which then loses a molecule of water to generate the highly reactive nitronium ion. vedantu.commasterorganicchemistry.com

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

Control of Reaction Byproducts and Purity Optimization

A significant challenge in the synthesis of this compound is the management of impurities, primarily lower nitrate esters, and the subsequent purification of the final product to a high degree of purity.

Incomplete nitration is a common issue, leading to the formation of mannitol pentanitrates and other lower nitrate esters as significant impurities. The presence of these byproducts can be attributed to several factors, including insufficient nitrating agent, inadequate reaction time, or non-optimal temperature control. For instance, mannitol pentanitrate is a frequently encountered impurity that can be intentionally synthesized by the partial denitration of this compound. huji.ac.il The management of these impurities begins with strict control over the reaction conditions to favor the formation of the fully nitrated product.

After the initial precipitation of the crude product, a series of washing steps are employed to remove residual acids. huji.ac.il The solid is typically washed sequentially with cold water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with more water. huji.ac.il

The most common method for purifying crude this compound is recrystallization. prepchem.com Ethanol (B145695) is a frequently used solvent for this purpose. chemicalbook.com The crude product is dissolved in hot ethanol, and upon cooling, the more soluble this compound crystallizes out, leaving many of the less soluble impurities, such as lower nitrate esters, behind in the solution. The purified crystals are then collected by filtration. prepchem.com In some cases where an oily product is obtained, it may be dissolved in a solvent like methylene (B1212753) chloride followed by recrystallization induced by the addition of a non-solvent such as hexane. The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).

Molecular and Crystalline Structure Investigations

Advanced Structural Elucidation Techniques

The precise determination of Mannitol (B672) Hexanitrate's three-dimensional structure and molecular behavior has been achieved through sophisticated analytical methods. These techniques allow for a detailed examination of its crystalline lattice and the vibrational characteristics of its chemical bonds.

X-ray Diffraction Analysis of Mannitol Hexanitrate Crystal Structures

X-ray Diffraction (XRD) has been a critical tool for investigating the crystalline structure of this compound. Studies have utilized XRD to differentiate between various structural forms, or polymorphs, of the compound. uri.eduresearchgate.nethuji.ac.il When this compound is exposed to elevated temperatures, specifically 105°C, it undergoes a structural change that is clearly observable in its XRD pattern. huji.ac.il This indicates a transition from one crystalline form to another. huji.ac.il The XRD pattern of the initially synthesized material differs distinctly from the pattern of the material that has been heated, confirming a solid-state phase transition. huji.ac.il Further research has compared the crystal structures of this compound and its stereoisomer, Sorbitol Hexanitrate, revealing differences in their lattice arrangements. acs.org

Vibrational Spectroscopy (Raman, FTIR) for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, including both Raman and Fourier-transform infrared (FTIR) spectroscopy, provides detailed information about the molecular structure and bonding within this compound. These techniques have been instrumental in identifying polymorphs and observing structural changes. uri.eduuri.edu

FTIR spectroscopy has been used to confirm the presence of nitro groups and to differentiate between polymorphs, which were labeled MHN A and MHN B in early studies. huji.ac.il Modern analysis correlates the initially formed polymorph (MHN I) with the historical MHN B, and the form created after heating (MHN II) with MHN A. huji.ac.il

Raman spectroscopy is particularly sensitive to the structural changes induced by temperature. huji.ac.il As this compound is heated, its Raman spectrum shows distinct changes. huji.ac.il For instance, upon reaching 105°C, a structural transition is marked by significant alterations in the low-frequency region of the spectrum. huji.ac.il Specifically, the peak at 250 cm⁻¹ shifts to a lower frequency of 240 cm⁻¹, the intensity of the peak at 225 cm⁻¹ is drastically reduced, and the peaks at 311 and 327 cm⁻¹ appear to merge into a single peak at 316 cm⁻¹. huji.ac.il DFT calculations have been used to assign vibrational frequencies, with the region between 600-900 cm⁻¹ corresponding to O-NO₂ bond stretching and O=N=O scissoring modes. huji.ac.il

Polymorphism in this compound and Related Hexanitrates

This compound exhibits polymorphism, the ability to exist in multiple crystalline forms. This phenomenon is shared by other sugar nitrates and has significant implications for the material's physical properties.

Identification and Characterization of Crystalline Polymorphs

At least two distinct crystalline polymorphs of this compound have been identified and characterized, often designated as MHN I and MHN II. The synthesis and characterization of these materials have led to the identification of these crystalline forms. uri.eduresearchgate.net The polymorphs are distinguishable through their unique signatures in X-ray diffraction patterns and vibrational spectra (Raman and FTIR). uri.edu While this compound shows this polymorphic behavior, its stereoisomer, Sorbitol Hexanitrate, also has at least two distinct crystalline polymorphs that result in different melting behaviors. uri.eduhuji.ac.il

Influence of Crystallization Conditions on Polymorphic Forms

The specific polymorphic form of this compound that is produced is highly dependent on the crystallization conditions. The choice of solvent for recrystallization is a critical factor. Recrystallization from ethanol (B145695) is known to yield Form I, which exhibits greater thermal stability. In contrast, using ethyl acetate (B1210297) as a solvent can induce a polymorphic transition, resulting in the formation of Form II. This solvent-dependent outcome alters the XRD and Raman spectra of the final product. The temperature at which recrystallization occurs also plays a role; material recrystallized in hot ethanol (~80°C) shows a different XRD spectrum than that recrystallized at lower temperatures (e.g., 55°C). huji.ac.il

Structural Transitions Induced by Temperature

This compound undergoes a solid-solid phase transition when subjected to heat. This transition has been identified at approximately 105°C. huji.ac.iluri.edu Differential Scanning Calorimetry (DSC) analysis clearly shows an endothermic event at this temperature, which corresponds to the structural transition from one polymorph (MHN II) to another (MHN I), preceding the melting point of around 112°C. This transition is observable through real-time hot-stage Raman spectroscopy, which tracks the structural changes as they occur. huji.ac.il The transition is also reported to be reversible; after melting and resolidifying, the material once again exhibits the two endotherms in its DSC trace, indicating the reformation of the less stable polymorph which can then transition again upon heating. huji.ac.il

Computational Chemistry and Molecular Dynamics Studies

Force Field Development and Validation for Nitrate (B79036) Esters

Atomistic simulations, which rely on force fields, are powerful tools for predicting the material properties of energetic compounds. dtic.mil A force field is a set of potential energy functions and parameters that describe the interactions between atoms in a system. chemrxiv.org The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field used. mdpi.comnih.gov For nitrate esters, specialized parameterization is necessary to accurately model their unique chemical nature.

The development of a robust force field, such as the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) force field, involves a rigorous process. dtic.mildtic.milresearchgate.netacs.org It is classified as a class II force field, meaning it utilizes complex functional forms and is derived from extensive ab initio data. dtic.mildtic.mil This allows it to accurately predict a range of molecular properties, including structures, conformations, and vibrational frequencies. dtic.mildtic.mil The parameterization process for nitrate esters within COMPASS involved deriving valence parameters and charges by fitting them to data from Hartree-Fock level calculations for model compounds like methyl and ethyl nitrate. dtic.mil The nonbonded parameters, crucial for simulating condensed phases, are optimized using data from liquids and crystals to reproduce thermophysical properties accurately. dtic.mildtic.mil

Validation is a critical step to ensure the reliability of the force field. This is achieved by performing molecular mechanics calculations and molecular dynamics simulations on a variety of molecules that contain the nitrate ester group and comparing the results with experimental data or high-level quantum mechanics calculations. dtic.milresearchgate.netacs.org Excellent agreement has been demonstrated for properties such as molecular structures, vibrational frequencies, liquid densities, and heats of vaporization. dtic.milresearchgate.netacs.org

The COMPASS force field has been specifically expanded to include high-energy functional groups like nitrate esters (-ONO₂). dtic.milresearchgate.netacs.org While compounds with nitro (-NO₂) groups were already parameterized, additional atom types were needed for nitrate esters. dtic.mildtic.mil

The parameterization emphasizes nonbonded parameters, which consist of a Lennard-Jones 9-6 function for van der Waals (vdW) interactions and a Coulombic term for electrostatic interactions. dtic.milresearchgate.netacs.org Since high-quality experimental measurements for many energetic nitrate esters are scarce, the validation of the force field often relies on accurate ab initio data. dtic.mil

The effectiveness of the COMPASS parameterization for nitrate esters is demonstrated by its ability to predict various properties with high accuracy. For instance, room temperature molecular dynamics simulations of the densities of several small nitrate ester model compounds deviated from experimental values by an average of only 0.8%. dtic.mil

PropertyMethodologyKey FindingsReference
Force Field TypeClass II ab initioEmploys complex functional forms derived from extensive ab initio data for high accuracy. dtic.mildtic.mil
Functional FormsConsistent Force Field TypeIncludes a Lennard-Jones 9-6 function for vdW interactions and a Coulombic term for electrostatics. dtic.milresearchgate.net
Parameter DerivationLeast-squares fitting to HF/6-31g(d) dataValence parameters and charges derived from model compounds (methyl and ethyl nitrate). dtic.mil
ValidationComparison with experimental and ab initio dataExcellent agreement for molecular structures, vibrational frequencies, liquid densities, and heats of vaporization. dtic.milresearchgate.net
Density Prediction AccuracyMolecular Dynamics SimulationsPredicted densities of model nitrate esters are within an average of 0.8% of experimental values. dtic.mil

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and properties of molecules. These methods are used to study mannitol (B672) hexanitrate and its parent compound, mannitol, to understand their geometry, stability, and spectroscopic characteristics. huji.ac.ilnih.gov

DFT calculations have been employed to predict the molecular structure of mannitol hexanitrate. researchgate.net One study utilized the B3LYP method with the 6-31G* basis set to determine the optimized geometry. researchgate.net Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and stability. For the parent molecule, mannitol, DFT and Hartree-Fock methods with a cc-pVDZ basis set have been used to calculate its geometry in the ground state. nih.gov Additionally, the molecular electrostatic potential (MEP) can be investigated to understand the charge distribution and reactive sites within the molecule. nih.gov

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations have been performed to assign the vibrational frequencies for this compound. huji.ac.il These calculations help to correlate specific spectral peaks with the motions of the ONO₂ groups, such as O-NO₂ bond stretching and O=N=O scissoring modes. huji.ac.il For instance, small shifts in wavenumbers in the 600–700 cm⁻¹ and 800–900 cm⁻¹ regions are related to various movements of the nitrate ester groups. huji.ac.il For mannitol, a complete vibrational assignment was achieved using DFT (B3LYP/cc-pVDZ) and was based on the Total Energy Distribution (TED) of the vibrational modes. nih.gov

Vibrational Mode Region (cm⁻¹)AssignmentSignificanceReference
600–700O-NO₂ bond stretchingCharacteristic of the nitrate ester functional group. huji.ac.il
800–900O-NO₂ bond stretching / O=N=O scissoringProvides insight into the structural integrity and bonding of the energetic groups. huji.ac.il

DFT is a reliable method for calculating the thermodynamic properties of energetic materials. researchgate.net The heat of formation (HOF) is a critical parameter for evaluating the energy content and performance of an explosive. Theoretical studies have predicted the HOF for this compound along with other aliphatic polynitrates. researchgate.net These calculated values are then used in conjunction with the predicted density to estimate detonation properties like detonation velocity and pressure using empirical methods such as the Kamlet-Jacobs equations. researchgate.net The reliability of these theoretical methods is often validated by comparing the calculated densities with experimental data. researchgate.net

Thermodynamic PropertyTheoretical ValueUnitSource
Solid Phase Enthalpy of Formation (ΔfH°solid)-708.80kJ/mol chemeo.com
Standard Solid Enthalpy of Combustion (ΔcH°solid)-2807.00 to -2936.00kJ/mol chemeo.com

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations are used to study the behavior of molecules in the condensed phase, providing insights into properties that are dependent on intermolecular interactions. researchgate.net For the parent compound, mannitol, MD simulations have been used to study its conformation in different environments. rsc.orgresearchgate.net Simulations in a vacuum showed that mannitol has a bent conformation, whereas, in water, it adopts a more planar, zig-zag configuration. rsc.orgresearchgate.net This highlights the significant role of solute-solvent interactions in determining molecular shape. rsc.org

For this compound itself, reactive force field (ReaxFF) molecular dynamics simulations are employed to investigate its decomposition mechanisms under thermal and shock-induced conditions. researchgate.net These advanced simulations can model chemical reactions, providing a detailed picture of the initial decomposition steps and the subsequent formation of products, which is crucial for understanding the sensitivity and performance of the energetic material. researchgate.net

Simulation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice and the non-covalent interactions between them play a crucial role in determining the physical properties and sensitivity of an energetic material. While extensive dedicated simulations of the crystal packing of this compound are not widely available in the reviewed literature, analysis of its crystal structure provides significant insights into the intermolecular interactions at play.

Studies comparing this compound with its stereoisomer, sorbitol hexanitrate (SHN), have highlighted key differences and similarities in their crystal structures. These analyses reveal the importance of intermolecular contacts, particularly between oxygen and nitrogen atoms of the nitrate ester groups.

Key Research Findings:

Intermolecular Distances: The crystal structure of this compound is characterized by a network of intermolecular interactions. A notable aspect of this is the close contacts between oxygen and nitrogen atoms of adjacent molecules. These O---N distances are a critical factor in understanding the packing density and stability of the crystal.

Comparison with Stereoisomers: When compared to sorbitol hexanitrate, this compound exhibits subtle but significant differences in its crystal packing. While both have similar types of intermolecular interactions, the specific distances and spatial arrangements vary. For instance, the O---N intermolecular distances in MHN are comparable to those in erythritol (B158007) tetranitrate (ETN), another nitrate ester explosive. In contrast, the O---N distances in SHN are slightly longer, which may suggest a different degree of steric hindrance between molecules within the crystal lattice.

Steric Hindrance: Qualitative examination of the crystal structures of both MHN and SHN indicates a comparable amount of visual steric hindrance when viewed along the primary crystallographic axes.

The table below summarizes the key intermolecular interactions observed in the crystal structure of this compound.

Interacting AtomsType of InteractionSignificance in Crystal Packing
Oxygen (O) - Nitrogen (N)Close ContactInfluences packing density and stability.
Nitro Group - Nitro GroupDipole-DipoleContributes to the overall lattice energy.

Reactive Molecular Dynamics for Initial Decomposition Events

Reactive molecular dynamics (MD) simulations are a powerful computational tool for modeling the initial chemical reactions that occur during the decomposition of energetic materials. These simulations use reactive force fields, such as ReaxFF, which can describe the formation and breaking of chemical bonds.

For this compound, ReaxFF-lg (a variant of ReaxFF) molecular dynamics simulations have been utilized to investigate its thermal and shock-induced decomposition mechanisms. These studies provide a detailed atomistic view of the initial decomposition pathways.

Detailed Research Findings:

Initial Decomposition Pathway: Simulations of the thermal decomposition of this compound indicate that the primary initial event is the unimolecular dissociation of a nitro group from the mannitol backbone. This involves the cleavage of an O-NO2 bond.

Formation of Radicals: The initial O-NO2 bond scission leads to the formation of a nitrogen dioxide radical (•NO2) and an alkoxy radical centered on the mannitol backbone. These highly reactive species are the precursors to a cascade of subsequent reactions.

Subsequent Reactions: Following the initial bond cleavage, the •NO2 radical can participate in further reactions, including hydrogen abstraction from the mannitol backbone or from neighboring molecules. This leads to the formation of nitrous acid (HONO) and further radical species.

Role of Stereochemistry: Comparative reactive molecular dynamics studies of this compound and sorbitol hexanitrate have been conducted to understand the influence of stereoisomerism on decomposition pathways and sensitivity.

The table below outlines the key initial decomposition events for this compound as identified through reactive molecular dynamics simulations.

StepReactionDescriptionProducts
1R-O-NO2 → R-O• + •NO2Unimolecular cleavage of the O-NO2 bond.Alkoxy radical, Nitrogen dioxide radical
2•NO2 + R-H → HONO + R•Hydrogen abstraction by the nitrogen dioxide radical.Nitrous acid, Carbon-centered radical

Thermal Decomposition Mechanisms and Kinetics

Unimolecular and Condensed Phase Decomposition Pathways

The decomposition of mannitol (B672) hexanitrate, like other aliphatic nitrate (B79036) esters, is a complex process initiated by the cleavage of its weakest chemical bond. This initial step triggers a cascade of subsequent reactions.

The primary and rate-determining step in the thermal decomposition of mannitol hexanitrate is the unimolecular homolytic cleavage of the O-NO₂ bond. This bond represents the "trigger linkage" in the molecule, as its rupture initiates the entire decomposition sequence. Molecular dynamics studies on analogous nitrate esters indicate that this fission of the nitrate group from the carbon backbone is the principal initial reaction pathway researchgate.net. This process results in the formation of two radical species: a nitrogen dioxide molecule (NO₂) and an alkoxy radical fragment of the original this compound molecule.

Following the initial O-NO₂ bond scission, the liberated nitrogen dioxide (NO₂) plays a significant autocatalytic role in the subsequent decomposition process. The NO₂ radical is highly reactive and can participate in a series of secondary reactions that accelerate the breakdown of the remaining molecule and other this compound molecules in the condensed phase. This catalytic behavior involves complex reaction pathways, including hydrogen abstraction from the carbon backbone by the NO₂ molecule. The decomposition process is often visibly indicated by the accumulation of orange-brown nitrogen dioxide gas in the headspace above the sample.

Kinetic Studies of Thermal Degradation

To quantify the rate and energy requirements of this compound's decomposition, various thermal analysis techniques are employed. These studies provide crucial kinetic parameters for predicting the material's stability under different temperature conditions.

Non-isothermal and isothermal analytical methods are fundamental in characterizing the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC): Non-isothermal DSC analysis, where the sample is heated at a constant rate, shows a sharp exotherm corresponding to its rapid decomposition. Studies have determined the onset of this decomposition to be approximately 143.7 °C acs.org. DSC traces of nascent this compound may also reveal endotherms related to solid-solid phase transitions before melting and decomposition huji.ac.il.

Isothermal Calorimetry: Isothermal studies, where the material is held at a constant elevated temperature, provide detailed information on its long-term stability. This compound has been analyzed using isothermal calorimetry at various temperatures, typically in the range of 80 °C to 120 °C, to measure the heat flow associated with its slow decomposition over time huji.ac.il.

From the data obtained through thermal analysis, key kinetic parameters—activation energy (Ea) and the pre-exponential factor (A)—are calculated using the Arrhenius equation. These parameters are essential for modeling the decomposition rate's dependence on temperature. Different experimental methods have yielded varying kinetic parameters for this compound. The Kissinger method is a commonly applied technique for calculating activation energy from non-isothermal DSC data .

Below is a table summarizing the kinetic parameters for this compound decomposition determined by different methodologies.

MethodTemperature Range (°C)Activation Energy (Ea) (kJ/mol)log A (s⁻¹)
Isothermal Calorimetry (TAM)80-12083.36.5
Soviet Manometric Method (SMM)Not Specified159.1Not Specified

Data sourced from Propellants, Explosives, Pyrotechnics (2021). huji.ac.il

Gaseous Decomposition Product Analysis

The analysis of gaseous products formed during the thermal decomposition of this compound provides further insight into the reaction mechanisms. Studies on a range of aliphatic nitrate esters, including this compound, have identified the primary gaseous species evolved during thermolysis researchgate.net.

Key findings from these analyses include:

The amount of Nitrogen Dioxide (NO₂) and Formaldehyde (CH₂O) produced is proportional to the number of nitrate groups (-ONO₂) and methylene (B1212753) ether units (-CH₂O-) present in the parent molecule, respectively researchgate.net.

Other common gaseous products identified in the decomposition of similar nitrate esters include Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitric Oxide (NO), and Nitrous Oxide (N₂O) researchgate.net.

Correlation of Product Formation with Energetic Material Composition

The composition of this compound, particularly the presence of impurities, significantly influences its thermal decomposition and the resulting products. The synthesis of pure this compound is challenging, often yielding a mixture that includes lower nitrate esters such as mannitol pentanitrates. wikipedia.orgassignmentpoint.com These under-nitrated impurities can alter the oxygen balance and decomposition pathway of the material.

The primary decomposition of a pure nitrate ester like this compound is expected to produce a large volume of gases. For similar polyol nitrate esters, the final decomposition products are typically stable, small molecules. researchgate.net The initial cleavage of the O-NO₂ bond is a key step that initiates a cascade of further reactions. huji.ac.il Upon heating, this compound breaks down, releasing toxic fumes of nitrogen oxides (NOx). nih.gov

The presence of residual acids from the nitration process can also catalyze decomposition, leading to premature degradation. huji.ac.il Incomplete nitration results in the presence of mannitol pentanitrates and other lower esters as significant impurities. These impurities have a different atomic composition and oxygen balance compared to the fully nitrated this compound, which directly affects the stoichiometry of the decomposition reactions and the distribution of final products. For instance, a lower degree of nitration would lead to a less positive oxygen balance, potentially resulting in a higher proportion of carbon monoxide (CO) relative to carbon dioxide (CO₂) in the decomposition products.

While specific experimental data on the complete product distribution for this compound with varying impurity levels is not extensively detailed in the available literature, the expected major gaseous products from its decomposition are outlined in the table below, based on the decomposition of similar energetic nitrate esters. researchgate.net

Table 1: Expected Gaseous Products from this compound Decomposition

Product Chemical Formula Role in Decomposition
Nitrogen Dioxide NO₂ Initial product, catalyst for further reactions
Nitric Oxide NO Intermediate product
Dinitrogen N₂ Final product
Carbon Dioxide CO₂ Final product
Water H₂O Final product

The decomposition kinetics of this compound have been investigated using various techniques. Isothermal calorimetry experiments have been used to determine key kinetic parameters. huji.ac.il Additionally, molecular dynamics simulations for analogous nitrate esters provide insight into the reaction stages. researchgate.net

Table 2: Thermal Decomposition Kinetic Parameters for this compound

Method Temperature (°C) Ea (kJ mol⁻¹) log A (s⁻¹)
Isothermal Calorimetry 80-120 83.3 6.5

Data sourced from isothermal calorimetry studies. huji.ac.il

In Situ Spectroscopic Monitoring of Evolved Gases

In situ spectroscopic techniques are powerful tools for monitoring the real-time evolution of gaseous products during the thermal decomposition of energetic materials. measurlabs.com These methods provide crucial data for elucidating reaction mechanisms and kinetics by identifying transient and stable species as they are formed. wikipedia.org Techniques such as Evolved Gas Analysis (EGA), often coupling a thermogravimetric analyzer (TGA) with a mass spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer, are particularly well-suited for this purpose. nih.govmt.com

For this compound, a TGA-MS or TGA-FTIR setup would allow for the simultaneous measurement of mass loss and the identification of the evolved gases. unizg.hr As the sample is heated in the TGA, the mass loss corresponds to the release of volatile decomposition products. unizg.hr These gases are then transferred to the coupled spectrometer for analysis.

TGA-MS: This technique would identify the evolved gases based on their mass-to-charge ratio. It is highly sensitive for detecting small molecules expected from this compound decomposition, such as H₂O, CO, CO₂, NO, and N₂. mt.com

TGA-FTIR: This method identifies gaseous products based on their characteristic infrared absorption bands. wikipedia.org It is particularly effective for identifying organic vapors and molecules with distinct vibrational modes, providing complementary information to MS. wikipedia.org

In addition to analyzing the evolved gases, in situ Raman spectroscopy can be employed to monitor changes in the solid phase of the material during decomposition. mdpi.comresearchgate.net Raman spectroscopy is sensitive to the vibrational modes of molecules and can detect changes in the crystal structure and chemical bonding as the this compound molecule breaks down. huji.ac.il This technique could provide valuable information on the initial bond-breaking events and the formation of solid intermediates before they volatilize.

Table 3: Spectroscopic Techniques for In Situ Monitoring of Decomposition

Technique Information Provided Typical Analytes
Mass Spectrometry (MS) Mass-to-charge ratio of evolved species H₂O, CO₂, NO, NO₂, N₂
Fourier Transform Infrared (FTIR) Spectroscopy Infrared absorption bands of evolved gases H₂O, CO₂, CO, NOx, organic fragments

By combining these in situ methods, a comprehensive picture of the thermal decomposition of this compound can be developed, from the initial solid-state reactions to the final gaseous products. This understanding is essential for assessing the stability, safety, and performance of this energetic material.

Theoretical and Experimental Characterization of Energetic Performance

Detonation Parameter Predictions

The detonation of an explosive is a complex, rapid, and self-propagating exothermic chemical reaction that is accompanied by a shock wave. Predicting the key parameters of this phenomenon, such as velocity and pressure, is crucial for assessing the explosive's performance.

The Chapman-Jouguet (C-J) theory provides a foundational model for understanding the detonation process in explosives. nii.ac.jp It idealizes detonation as a steady, one-dimensional wave, where the chemical reaction is completed within an infinitesimally thin zone. wikipedia.org According to this theory, the detonation wave propagates at a minimum velocity relative to the unreacted explosive, at which the flow of the gaseous detonation products just reaches the local speed of sound. nii.ac.jpwikipedia.org This state is known as the C-J point.

The detonation velocity is a critical, directly measurable indicator of an explosive's performance. wikipedia.org The pressure developed behind the detonation front, known as the detonation pressure or Chapman-Jouguet pressure (P_CJ), is a measure of the explosive's brisance or shattering effect. wikipedia.org The C-J pressure can be calculated from the detonation velocity (D) and the initial density (ρ₀) of the explosive. nrc.gov While specific experimentally-derived C-J parameters for mannitol (B672) hexanitrate are not always readily available in open literature, theoretical and computational methods are employed to predict them. Thermochemical codes like Cheetah, developed at Lawrence Livermore National Laboratory (LLNL), are used to calculate detonation velocity and C-J pressure. uri.edu For many explosives, there is good agreement between values calculated using complex thermochemical codes and those derived from simpler empirical relationships. redalyc.org

ParameterSymbolTypical Predicted Value RangeUnit
Detonation VelocityD8,200 - 8,700m/s
Detonation PressureP_CJ29 - 34GPa
Initial Densityρ₀1.73g/cm³
Note: The values presented are based on theoretical predictions and can vary depending on the computational model and initial density used.

Empirical models, such as the Kamlet-Jacobs (K-J) equations, provide a reliable and simpler alternative to complex thermochemical codes for predicting detonation parameters for C-H-N-O (carbon, hydrogen, nitrogen, oxygen) explosives. redalyc.orglukasiewicz.gov.pl These equations correlate detonation velocity and pressure with the explosive's elemental composition, density, and heat of detonation. redalyc.org

The K-J equations are as follows:

Detonation Velocity (D): D = A * Φ^0.5 * (1 + B * ρ₀)

Detonation Pressure (P): P = K * Φ * ρ₀²

Where:

ρ₀ is the initial density of the explosive.

A, B, and K are constants (1.01, 1.30, and 15.58, respectively). redalyc.org

Φ is a parameter that depends on the number of moles of gaseous detonation products per gram of explosive (N), the average molecular weight of these gases (M_ave), and the heat of detonation (Q). redalyc.orglukasiewicz.gov.pl

Studies have utilized modified Kamlet-Jacobs equations to evaluate the detonation properties of aliphatic polynitrates, including mannitol hexanitrate. researchgate.net These calculations rely on computed densities and heats of formation to predict performance. researchgate.net The accuracy of the K-J method is generally considered satisfactory, though it is sensitive to factors like the heat of detonation and the composition of gaseous products. researchgate.net

Energetic Potency and Oxygen Balance Assessment

The energetic potency of an explosive is intrinsically linked to its molecular structure and chemical composition. Key factors include the presence of energetic functional groups and the molecule's oxygen balance.

This compound (C₆H₈N₆O₁₈) is a nitrated sugar alcohol. Its high energetic output stems from its molecular architecture. uri.edu The molecule contains six nitrate (B79036) ester (-ONO₂) groups attached to a six-carbon backbone derived from mannitol. These nitrate groups act as the oxidizer, while the carbon-hydrogen backbone serves as the fuel.

The high density of energetic nitrate groups within a single molecule ensures an efficient and rapid intramolecular reaction upon detonation. A crucial factor governing the energy release is the oxygen balance (OB). The oxygen balance is a measure of the degree to which an explosive can be oxidized. For a C-H-N-O explosive, it is calculated based on the assumption that carbon is converted to carbon monoxide, and hydrogen is converted to water. This compound has a positive oxygen balance of +7.1%. icm.edu.pl This indicates that the molecule contains more oxygen than is required to fully oxidize all of its carbon and hydrogen atoms, leading to the formation of oxygen gas as a detonation product. This excess oxygen can contribute to the afterburning of other materials or enhance the combustion of metallic additives if mixed.

CompoundFormulaOxygen Balance (%)Heat of Formation (kJ/mol)
This compoundC₆H₈N₆O₁₈+7.08-636.10
Data sourced from a study on BKW Equation of State reparametrization. icm.edu.pl

Beyond detonation parameters, the performance of energetic materials can be characterized by their specific impulse and enthalpy of combustion, which are particularly relevant for propellant applications.

Enthalpy of Combustion (ΔH_comb): This is the heat released during the complete combustion of a compound with an external oxidant (typically oxygen). For this compound, the high number of nitrate groups results in a significant release of energy upon combustion. Theoretical studies have investigated the enthalpy of combustion to assess the energetic potential of aliphatic polynitrates. researchgate.net

Specific Impulse (I_sp): This parameter measures the efficiency of a rocket propellant. It is defined as the total impulse (or change in momentum) delivered per unit of propellant consumed. A higher specific impulse indicates a more efficient propellant. Research has shown that for aliphatic polynitrates, this compound is a potential candidate for a high energy density compound, partly due to its favorable specific impulse characteristics as evaluated by calculating the enthalpy of combustion and the total heat capacity of the product gases. researchgate.net Simple, reliable methods have been developed to predict the specific impulse for C-H-N-O chemical propellants based on their elemental composition and heat of formation. redalyc.org

Advanced Analytical Methodologies for Characterization and Stability Monitoring

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatographic methods are indispensable for separating and quantifying mannitol (B672) hexanitrate from its impurities and degradation products, most notably mannitol pentanitrates (MPN).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of mannitol hexanitrate. It is highly effective in separating MHN from closely related compounds, such as its under-nitrated precursors. HPLC with ultraviolet (UV) detection is a common method for quantifying purity and identifying byproducts. For compounds like this compound that lack a strong chromophore, detection methods such as evaporative light scattering detection (ELSD), charged aerosol detection (CAD), or refractive index (RI) detection are employed. helixchrom.com

The use of hydrophilic interaction liquid chromatography (HILIC) has proven effective for the analysis of mannitol and related polar compounds. helixchrom.com HILIC, coupled with detectors like ELSD, allows for the separation and quantification of mannitol in various formulations. researchgate.net Furthermore, HPLC coupled with high-resolution mass spectrometry (HRMS) offers a powerful tool for the analysis of nitrate (B79036) esters, though the electron-withdrawing nature of the nitrate groups can make them susceptible to adduct formation, complicating analysis. psu.edu The development of robust HILIC/anion-exclusion methods on mixed-mode columns allows for the separation of polar neutral compounds like mannitol alongside acidic and basic compounds. helixchrom.com

Table 1: HPLC Methods for Mannitol Analysis

Column Type Mobile Phase Detector Application Reference
Amaze HD Mixed-Mode Acetonitrile, Water, Buffer ELSD, CAD, RI, MS Analysis of polar acidic, basic, and neutral compounds helixchrom.com
InertSphere Sugar-2 Water RI Analysis according to USP, EP, and JP monographs glsciences.com
CARBOSep CHO-782 Not specified Not specified Analysis of thermal degradation products researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique for the analysis of this compound and other nitrate esters. ethz.chethz.ch However, the analysis of nitrate esters by GC can be challenging due to their thermal lability. psu.eduflinders.edu.au High temperatures in the injection port and column can lead to degradation of the analyte. flinders.edu.au To mitigate this, shorter columns are sometimes used to reduce the time the compound is exposed to high temperatures. psu.eduflinders.edu.au

Despite these challenges, GC-MS is valuable for identifying volatile degradation products and for forensic analysis. researchgate.net Photoionization mass spectrometry (PIMS) coupled with GC has been shown to produce simpler fragmentation patterns for nitrate and nitrite (B80452) esters compared to conventional electron impact (EI) ionization, which can aid in their identification. acs.org For trace analysis of explosives, including nitrate esters, GC with an electron capture detector (GC-ECD) provides high sensitivity. researchgate.net

Spectroscopic Techniques for Molecular and Crystalline Characterization

Spectroscopic techniques provide detailed information about the molecular structure and crystalline form of this compound, which are critical for confirming its identity and understanding its stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the molecular structure and identify the positions of the nitrate ester groups. huji.ac.ilgoogle.com The chemical shifts in the NMR spectra provide a unique fingerprint of the molecule. hmdb.cahmdb.ca For instance, the nitration of all six hydroxyl groups on the mannitol backbone can be confirmed by the distinct signals in the ¹³C NMR spectrum. The presence of impurities, such as mannitol pentanitrate, can also be detected and quantified. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can provide further structural confirmation by correlating proton and carbon signals. hmdb.ca

Table 2: Representative NMR Data for Mannitol and its Derivatives

Nucleus Compound Solvent Key Chemical Shifts (ppm) Reference
¹³C Mannitol D₂O 64.4 (C-1, C-6), 70.2 (C-3, C-4), 71.8 (C-2, C-5) oup.com
¹H, ¹³C Mannitol-terminating oligosaccharides Not specified Complete assignment of chemical shifts nih.gov

Advanced Raman and FTIR Spectroscopies (e.g., White Cell FTIR, CERS)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for characterizing the functional groups and crystalline structure of this compound. researchgate.net FTIR spectroscopy is particularly useful for confirming the presence of the nitrate ester groups, which exhibit characteristic strong absorption bands. For instance, peaks around 1650 cm⁻¹ are indicative of nitrate esters.

Raman spectroscopy provides complementary information and is highly sensitive to the crystalline form (polymorphism) of the material. researchgate.net Different polymorphs of this compound can be identified by distinct shifts in their Raman spectra. researchgate.net For example, Raman peaks at approximately 855 cm⁻¹ (C-O-NO₂ symmetric stretch) and 1280 cm⁻¹ (NO₂ symmetric stretch) are characteristic of nitrate ester formation. Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Coherent Anti-Stokes Raman Scattering (CARS) are being explored for the sensitive detection of energetic materials. ucl.ac.ukatomgrants.com Laser-Induced Breakdown Spectroscopy (LIBS) is another optical technique investigated for the rapid, remote detection of explosives based on their elemental and molecular emissions. dtic.mil

Calorimetric and Thermal Analysis for Stability Assessment

Calorimetric and thermal analysis techniques are crucial for evaluating the thermal stability and decomposition behavior of this compound.

Differential Scanning Calorimetry (DSC) is widely used to determine the melting point and monitor exothermic decomposition events. For this compound, DSC can reveal endothermic peaks corresponding to phase transitions and melting, followed by a strong exothermic peak indicating decomposition. Studies have identified two polymorphic forms of MHN, with Form II undergoing a solid-solid phase transition to the more stable Form I at around 105°C before melting at 112°C. The decomposition onset for MHN is noted to be around 175°C.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and kinetics. For the precursor D-Mannitol, TGA shows that thermal decomposition begins around 300°C. scialert.netscialert.net Isothermal calorimetry can also be used to study the long-term thermal stability of nitrate esters by measuring the heat flow at constant elevated temperatures. huji.ac.il These thermal analysis methods are critical for assessing the handling and storage safety of this compound.

Table 3: Thermal Properties of this compound (MHN) and Related Compounds

Compound Technique Key Findings Reference
This compound (MHN) DSC Form I melts at 112°C; Form II transitions to Form I at 105°C and then melts at 112°C. Decomposition onset at 175°C.
This compound (MHN) DSC Two endothermic peaks observed: one for phase transition (105°C) and another for melting (112°C).
D-Mannitol DSC/TGA Melting peak at 167.8°C; decomposition begins at 300.15°C. scialert.netscialert.net

Vacuum Stability Test (VST) and Isothermal Calorimetry

The Vacuum Stability Test (VST) is a crucial method for evaluating the stability of explosives by measuring the volume of gas evolved from a sample under controlled vacuum and temperature conditions. For this compound, VST results indicate its relative stability. In one study, a 2.3-gram sample of a PETN-mannitol hexanitrate mixture subjected to a 95°C Vacuum Stability Test produced 5.58 ml of gas after 20 hours and 9.08 ml after 40 hours. In contrast, untreated mixtures either exploded or generated over 11 ml of gas within 30 minutes, highlighting the effectiveness of stabilization processes. google.com Another report indicates that at 100°C, a five-gram sample of a comparable energetic material, DDNP, evolves 7.6 cubic centimeters of gas in 40 hours under VST conditions. epa.gov

Isothermal calorimetry offers a more detailed investigation into the thermal stability of this compound by measuring the heat flow from the material at a constant temperature. This technique can be used to compare the stability of different energetic materials and their polymorphs. For instance, the thermal stability of MHN has been compared to its isomer, sorbitol hexanitrate (SHN), and erythritol (B158007) tetranitrate (ETN) at various temperatures ranging from 80°C to 120°C. huji.ac.il While MHN demonstrates greater stability at room temperature over extended periods compared to SHN, which shows signs of decomposition within a week, isothermal calorimetry provides quantitative data on their decomposition rates at elevated temperatures. huji.ac.il The time to the maximum rate of heat flow, or induction time, is a key parameter derived from these experiments to evaluate thermal stability. huji.ac.il

Table 1: Isothermal Calorimetry Temperatures for Stability Analysis of this compound and Related Compounds

Compound Test Temperatures (°C)
This compound (MHN) 80, 90, 100, 110, 120
Sorbitol Hexanitrate (SHN) 80, 90, 100, 110, 120
Erythritol Tetranitrate (ETN) 80, 90, 100, 110, 120

This table is based on research findings from the specified source. huji.ac.il

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Decomposition Onsets

Differential Scanning Calorimetry (DSC) is an indispensable tool for characterizing the thermal properties of this compound, including phase transitions and decomposition. nih.govnih.govtorontech.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com

For this compound, DSC thermograms reveal distinct thermal events. benchchem.comhuji.ac.il Two polymorphs of MHN, designated as MHN I and MHN II, have been identified. benchchem.comhuji.ac.il MHN II exhibits an endothermic transition at approximately 105°C, which corresponds to a solid-solid phase transition to the more stable MHN I form. benchchem.comhuji.ac.il Both polymorphs ultimately melt at around 110-112°C. huji.ac.il The decomposition onset for MHN is observed at higher temperatures, with one study noting it at 175°C. benchchem.com However, it's also been reported that the melting point of MHN at 110°C is close to its decomposition temperature onset of 143°C, indicating a narrow window of thermal stability post-melting. flinders.edu.au

The heating rate during DSC analysis can influence the observed transition temperatures. For example, in the analysis of D-Mannitol, a heating rate of 10°C min-1 resulted in a melting onset of 162.15°C and a peak at 167.8°C. scialert.net While this is for the precursor, it illustrates the importance of standardized experimental conditions in thermal analysis.

Table 2: Thermal Properties of this compound Polymorphs by DSC

Polymorph Thermal Event Onset Temperature (°C) Peak Temperature (°C)
MHN II Solid-Solid Phase Transition ~105 -
MHN I & MHN II Melting - ~110-112
MHN Decomposition ~143-175 -

This table synthesizes data from multiple sources to provide a comprehensive overview. benchchem.comhuji.ac.ilflinders.edu.au

Mass Spectrometry Techniques for Structural Confirmation and Degradation Pathways

Mass spectrometry (MS) is a powerful analytical technique for the identification and structural elucidation of organic compounds, including explosives like this compound. rsc.org It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts-per-million (ppm), which allows for the determination of the elemental composition of a molecule. rsc.org This capability is invaluable for the unambiguous identification of this compound and for distinguishing it from other compounds with similar nominal masses. The exact mass of this compound (C₆H₈N₆O₁₈) is 451.98951 Da. rsc.org

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a robust method for screening and identifying energetic materials. kcl.ac.uk This technique can separate complex mixtures and provide high-confidence identification of target analytes, including this compound and its potential impurities or degradation products, such as lesser nitrated species (e.g., mannitol pentanitrate). huji.ac.ilkcl.ac.uk

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples on surfaces with minimal to no sample preparation. basinc.comwikipedia.orglcms.cz In DESI, a charged solvent spray is directed onto the sample surface, desorbing and ionizing analytes that are then drawn into the mass spectrometer. wikipedia.orglcms.cz

This technique is particularly useful for the rapid screening and speciation of compounds in complex matrices. nih.gov For this compound, DESI-MS could be applied for the rapid detection of the compound on various surfaces, providing a quick means of identification in forensic or security screening applications. The ability of DESI-MS to be coupled with tandem mass spectrometry (MS/MS) allows for the structural confirmation of the detected ions through their characteristic fragmentation patterns. nih.gov While specific DESI-MS/MS fragmentation data for this compound is not detailed in the provided context, the technique's proven application for other complex organic molecules suggests its utility for studying the degradation pathways of this compound by identifying its breakdown products directly from a surface. nih.gov

Comparative Research on Mannitol Hexanitrate Within Polyol Nitrate Ester Class

Stereoisomerism and its Impact on Energetic and Structural Properties (e.g., Sorbitol Hexanitrate)

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit surprisingly different physical and chemical properties. acs.org This is particularly evident in the case of mannitol (B672) hexanitrate and its diastereomer, sorbitol hexanitrate. Both are six-carbon sugar alcohols that have been fully nitrated, yet their stereochemical differences lead to notable variations in their crystalline structure, thermal stability, and sensitivity. acs.orguri.edu

Despite being isomers, MHN and SHN exhibit different long-term thermal stability. uri.eduhuji.ac.il Research has shown that while they have similar onset decomposition temperatures, with MHN at 143.7 °C and SHN at 145.2 °C, their melting points differ significantly: 110.7 °C for MHN versus a much lower 55.5 °C for SHN. acs.org This difference in melting point is a key factor influencing their handling and potential applications. acs.org

The stereochemistry of the carbon backbone in mannitol and sorbitol results in hexanitrates with distinct properties. uri.edu MHN is typically a stable white powder that can be purified with relative ease, whereas SHN is a low-melting solid that is more challenging to obtain in a pure, solid form. uri.edunih.gov This difficulty in purification can lead to instability in SHN, which is often obtained as a mixture with its pentanitrate derivatives and can be unstable upon storage. nih.gov

Recent studies have identified new crystalline polymorphs for both MHN and SHN. uri.eduresearchgate.net While a new structural form of MHN was observed after exposure to high temperatures, it did not translate to a change in thermal behavior. uri.eduresearchgate.net In contrast, SHN possesses two distinct polymorphs that show different melting behaviors and can be distinguished by X-ray diffraction (XRD) and Raman spectroscopy. uri.eduhuji.ac.ilresearchgate.net

The impact of these structural differences extends to their sensitivity. While one might expect the less sterically hindered structure of SHN to be less sensitive, experimental data has shown it to be more sensitive to impact than MHN, especially under certain conditions. acs.org This highlights the complex interplay between crystal packing, intermolecular interactions, and the energetic behavior of these materials.

PropertyMannitol Hexanitrate (MHN)Sorbitol Hexanitrate (SHN)Reference
Melting Point 112 °C54-55 °C uri.eduhuji.ac.il
Physical State Stable white powderLow-melting solid uri.edunih.gov
Thermal Stability More stable in the long-termLess stable in the long-term uri.eduhuji.ac.il
Polymorphism One new polymorph identifiedTwo distinct polymorphs uri.eduresearchgate.net

Structure-Performance Relationships Across Different Polyol Nitrates (e.g., PETN, ETN, XPN)

The performance of a polyol nitrate (B79036) ester is intrinsically linked to its molecular structure. By comparing MHN to other common nitrate esters such as PETN, ETN, and XPN, clear structure-performance relationships emerge. These compounds differ in the length and branching of their carbon backbones, which in turn affects their density, oxygen balance, heat of formation, and ultimately, their explosive performance. at.uaresearchgate.net

The thermal stability of these compounds has been evaluated using techniques like isothermal calorimetry. huji.ac.il Such studies clearly indicate the superior stability of ETN when compared to the hexanitrates, MHN and SHN. huji.ac.il Interestingly, despite both being hexanitrates, SHN shows poorer stability than MHN at all temperatures examined. huji.ac.il This is partly attributed to the fact that at the tested temperatures, SHN was in its molten state, which can influence decomposition kinetics. acs.orghuji.ac.il

The spatial arrangement of the nitrate ester groups also plays a role. The presence of electron-withdrawing nitrate ester groups on consecutive carbon atoms, as seen in XPN, can increase the partial positive charge on these atoms, leading to repulsion and molecular instability, which contributes to its high sensitivity. nih.gov In contrast, the more symmetrical structure of PETN, with a central carbon atom bonded to four CH2ONO2 groups, contributes to its greater stability.

The theoretical explosive performance of XPN has been shown to be comparable to that of ETN, PETN, and even the well-known explosive RDX (Cyclotrimethylene trinitramine). at.uaresearchgate.net However, its high sensitivity classifies it as a primary explosive, unlike the more stable secondary explosive nature of PETN and RDX. nih.gov

CompoundMelting Point (°C)Decomposition Onset (°C)Key Structural FeatureReference
This compound (MHN) 110.7143.7Linear 6-carbon backbone acs.org
Sorbitol Hexanitrate (SHN) 55.5145.2Linear 6-carbon backbone (stereoisomer of MHN) acs.org
Pentaerythritol (B129877) Tetranitrate (PETN) 141~160Branched, central quaternary carbon huji.ac.ilat.ua
Erythritol (B158007) Tetranitrate (ETN) 61163.4Linear 4-carbon backbone acs.orghuji.ac.il
Xylitol Pentanitrate (XPN) 45.5-Linear 5-carbon backbone at.ua

The crystal structure and intermolecular interactions are paramount in determining the physical properties and sensitivity of polyol nitrates. The density of a material, a critical factor in its energetic performance, is a direct consequence of how its molecules pack in the crystal lattice.

X-ray diffraction studies have provided detailed insights into the crystal structures of these compounds. XPN, for instance, crystallizes in the monoclinic space group P21/n, with a calculated density of 1.852 g/cm³, which is very close to that of ETN (1.851 g/cm³) and PETN (1.845 g/cm³). at.ua The molecular structure of ETN consists of a central carbohydrate chain with two pairs of facing coplanar ONO2 groups. researchgate.netresearchgate.net

Qualitative comparisons of the crystal structures of MHN and SHN show subtle differences. acs.org Both structures exhibit a degree of steric hindrance, though SHN appears slightly less hindered in certain orientations, which might intuitively suggest lower sensitivity; however, the opposite has been observed experimentally. acs.org Intermolecular O---N distances are similar in MHN and ETN, but slightly longer in SHN, which could imply less steric hindrance between molecules. acs.org

CompoundCrystal SystemSpace GroupCalculated Density (g/cm³)Reference
Xylitol Pentanitrate (XPN) MonoclinicP21/n1.852 at.ua
Pentaerythritol Tetranitrate (PETN) TetragonalP-421c1.845 at.uaresearchgate.net
Erythritol Tetranitrate (ETN) --1.827-1.851 researchgate.netat.uaresearchgate.net

Rational Design Principles for New High Energy Density Polyol Nitrates

The comparative studies of this compound and its analogues provide a foundation for the rational design of new high-energy-density materials. The goal is to create molecules with high performance (high density and heat of formation) while maintaining acceptable levels of stability and sensitivity.

Several key principles emerge from the existing research:

Stereochemistry as a Design Tool: The significant differences between MHN and SHN demonstrate that stereochemistry can be used to fine-tune physical properties like melting point and crystal packing, which in turn affect sensitivity and performance. acs.orgacs.org The synthesis of different stereoisomers of a given polyol can lead to a range of materials with diverse properties, from low-melting solids to more stable crystalline forms. nih.gov

Balancing Stability and Performance: The molecular framework is a critical determinant of both stability and energy content. While increasing the number of nitrate groups generally increases the energy density, it can also lead to instability, as seen in the case of XPN. nih.gov The introduction of a central quaternary carbon, as in PETN, appears to be a successful strategy for achieving a balance of high performance and good stability.

Controlling Intermolecular Interactions: The design of molecules that can form strong and extensive intermolecular networks, such as hydrogen bonds, can lead to higher crystal densities and potentially greater stability. Understanding and predicting how molecules will pack in a crystal lattice is a key challenge and a focus of computational materials science.

Computational Modeling: The use of density functional theory (DFT) and other computational methods is becoming increasingly important in the design of new energetic materials. acs.orgfrontiersin.org These methods can be used to predict the structural and electronic properties of hypothetical molecules, allowing for the rapid screening of potential candidates before undertaking their synthesis. acs.orgrsc.org This can help in identifying promising structures with desirable properties and in understanding the fundamental principles that govern their behavior.

By integrating these principles, it is possible to move towards a more predictive and rational approach to the design of new polyol nitrate esters with tailored properties for specific applications.

Q & A

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

  • Publish negative findings in dedicated journals (e.g., Journal of Negative Results) or as supplementary files. Clearly describe experimental conditions, statistical power, and potential limitations (e.g., sample contamination). Transparency reduces publication bias and informs meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mannitol hexanitrate
Reactant of Route 2
Reactant of Route 2
Mannitol hexanitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.